![molecular formula C13H6Cl2O4 B14596003 3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 61189-38-6](/img/structure/B14596003.png)
3,4-Dichloro-7-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a chemical compound known for its unique structure and properties It belongs to the class of pyranobenzopyran derivatives, which are characterized by a fused ring system containing both pyran and benzopyran moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyranobenzopyran derivatives, which can exhibit different physical and chemical properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Cyclocoumarol: Another pyranobenzopyran derivative with anticoagulant properties.
Methanopyranorin: Known for its unique structural features and potential biological activities.
Cumopyran: A compound with similar structural motifs but different substituents.
Uniqueness
3,4-Dichloro-7-methyl-2H,5H-pyrano3,2-cbenzopyran-2,5-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of chlorine atoms and a methyl group in the structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Número CAS |
61189-38-6 |
|---|---|
Fórmula molecular |
C13H6Cl2O4 |
Peso molecular |
297.09 g/mol |
Nombre IUPAC |
3,4-dichloro-7-methylpyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C13H6Cl2O4/c1-5-3-2-4-6-10(5)18-12(16)7-8(14)9(15)13(17)19-11(6)7/h2-4H,1H3 |
Clave InChI |
UNNFITYGEPHMJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=C(C(=C(C(=O)O3)Cl)Cl)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


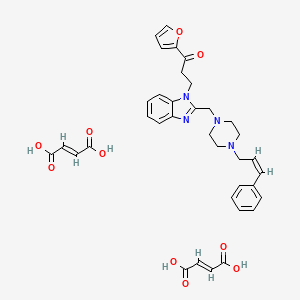
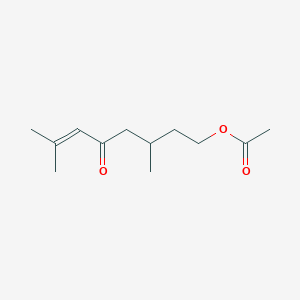

![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
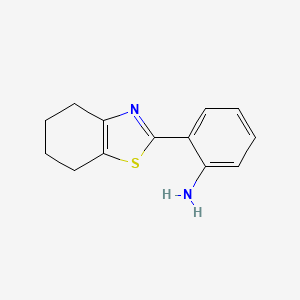
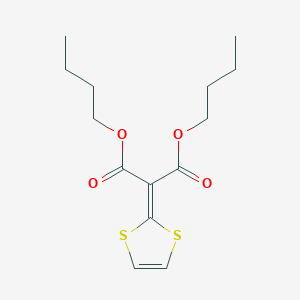


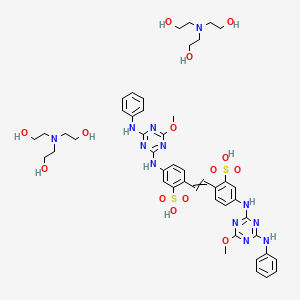
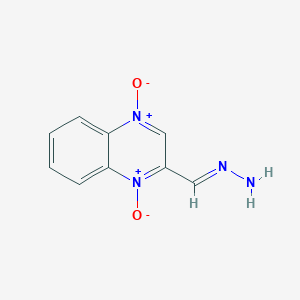
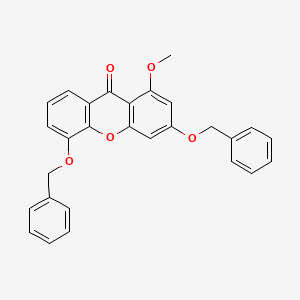
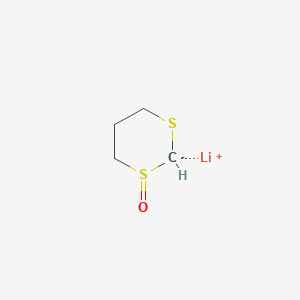

![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
